molecular formula C7H15NO B1606996 Heptanamide CAS No. 628-62-6

Heptanamide

Cat. No. B1606996
CAS RN: 628-62-6
M. Wt: 129.2 g/mol
InChI Key: AEDIXYWIVPYNBI-UHFFFAOYSA-N
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Description

Heptanamide, also known as Enanthamide or Enanthic acid amide, is a compound that belongs to the class of organic compounds known as fatty amides . These are carboxylic acid amide derivatives of fatty acids, formed from a fatty acid and an amine . It has a molecular formula of C7H15NO .


Synthesis Analysis

Heptanamide can be synthesized by combining the appropriate amines and acyl chlorides . Another method involves reacting esters with alkali metal amidoboranes .


Molecular Structure Analysis

Heptanamide has a molecular weight of 129.200 Da and a monoisotopic mass of 129.115356 Da . It is composed of 7 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

Heptanamide is a solid substance . Its exact physical and chemical properties are not well-documented in the available resources.

Scientific Research Applications

  • Pharmacology

    • Heptanamide is a small molecule that falls under the category of fatty amides . It’s not currently indicated for any specific use, but it’s being studied for potential applications .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not available .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not available .
  • Cancer Research

    • Heptanamide has been used in the synthesis of novel FTY720 analogs with anticancer activity . FTY720 is a drug that inhibits various cancers through PP2A activation .
    • The methods of application involve synthesizing derivatives using an amide chain in FTY720 with a phenyl backbone .
    • The results showed that compound 7, a derivative of FTY720, may exhibit anticancer effects through PP2A activation rather than the mechanism by inhibition of SK1 in cancer cells .
  • Surface Science

    • Heptanamide has been studied in the context of the formation and thermal stability of amide-containing alkanethiolate SAMs on Au (111) .
    • The methods of application involve examining the surface structures, adsorption conditions, and reductive desorption behavior of SAMs on Au (111) using STM, XPS, and cyclic voltammetry (CV) .
    • The results or outcomes obtained are not specified in the source .
  • Biochemistry

    • Heptanamide may have a role in biochemistry as it is a fatty amide . Fatty amides are carboxylic acid amide derivatives of fatty acids .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not available .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not available .
  • Organic Synthesis

    • Heptanamide can be used in the synthesis of other organic compounds . For example, direct reaction of a carboxylic acid with an amine does not produce an amide, but a salt. Therefore, acyl chlorides or anhydrides are used as alternatives .
    • Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Acid Anhydrides react with ammonia, 1° amines and 2° amines to form amides .
    • The results or outcomes obtained are not specified in the source .
  • Enzyme Inhibition

    • Heptanamide has been identified as a potential inhibitor of the enzyme Limonene-1,2-epoxide hydrolase in Rhodococcus erythropolis .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not available .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not available .
  • Acid-Base Chemistry

    • Heptanamide, like other amides, has weakly acidic properties . This is due to the N-H bonds in the amide group .
    • The methods of application or experimental procedures, including any relevant technical details or parameters, are not available .
    • The results or outcomes obtained, including any quantitative data or statistical analyses, are not available .

Safety And Hazards

When handling Heptanamide, it’s advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

While specific future directions for Heptanamide are not well-documented, the field of therapeutic peptides, which includes compounds like Heptanamide, is advancing with the application of new technologies . Peptide-drug conjugates are being explored for targeted cancer therapy , and therapeutic peptides are being developed for various applications .

properties

IUPAC Name

heptanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDIXYWIVPYNBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211886
Record name Heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptanamide

CAS RN

628-62-6
Record name Heptanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=628-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptanamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptanamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02641
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Heptanamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3819
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Heptanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50211886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HEPTANAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QX6H3415T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
730
Citations
C Cadot, Y Laplante, F Kamal, V Luu-The… - Bioorganic & Medicinal …, 2007 - Elsevier
A series of estrone and estradiol derivatives having an N-butyl,methyl heptanamide side chain at C6-position were synthesized, tested as inhibitors of type 1 17β-HSD and assessed for …
Number of citations: 45 www.sciencedirect.com
AA Basha, FLA Khan, BHK Hussain - Journal of Molecular Liquids, 2022 - Elsevier
In the experiment and dielectric relaxation setup at 303 K, X-band (9.34 GHz) and J-band (7.22 GHz) microwave benches were employed. In benzene, dielectric experiments were done …
Number of citations: 10 www.sciencedirect.com
M Hussain, N Arshad, R Ujan, A Saeed… - Journal of Molecular …, 2020 - Elsevier
A new quinolinyl-thiourea hybrid 3, was synthesized by reacting 2-(benzo [4,5]imidazo [1,2-c]quinazolin-6-yl)aniline with heptanoyl isothiocyanate in excellent yield. Spectro-elemental …
Number of citations: 8 www.sciencedirect.com
T Bhinde, TK Phillips, SM Clarke, T Arnold, JE Parker - Langmuir, 2011 - ACS Publications
… Heptanamide used in this work was prepared from heptanoic acid (Sigma-Aldrich, >99%) using the method outlined in ref 22. The purity of the prepared heptanamide (… the heptanamide …
Number of citations: 3 pubs.acs.org
MS Yoon, YJ Lee, CW Park, JT Hong, DJ Baek… - Archives of Pharmacal …, 2020 - Springer
Fingolimod has been evaluated for use as an anticancer agent. However, many steps are required to synthesize fingolimod because of its intricate structure. A fingolimod analogue, N-(4…
Number of citations: 1 link.springer.com
T Takekoshi - 1966 - search.proquest.com
Tli© purpose of tlii© work was to prepare lin ear, op tic a lly ac tiv e,© tereoregular polyam ides in order to d eter mine the e ffe ctof asymmetric stru ctu re on the so lid sta te p ro p erties …
Number of citations: 3 search.proquest.com
CG Overberger, T Takekoshi - Macromolecules, 1968 - ACS Publications
… -7-heptanamide, poly-(R)-5methyl-7-heptanamide, and poly-(R)-6-methyl-7-heptanamide … poly-7-heptanamide. The result is also in accord with that of optically active poly-(R)-3- …
Number of citations: 25 pubs.acs.org
SE Eldred, DA Stone, SH Gellman… - Journal of the American …, 2003 - ACS Publications
… starting from benzylamine and N-phenyl heptanamide (Figure 1). This reaction is … heptanamide product. Other alkylamines display similar reactivity toward N-phenyl heptanamide in the …
Number of citations: 229 pubs.acs.org
DP Gush, NS Marans, F Wessells… - The Journal of …, 1966 - ACS Publications
… For electron irradiation, both the rate of formation of heptanamide and the rate of disappearance of 1-hexene were measured. The simultaneous measurement of these two compounds …
Number of citations: 11 pubs.acs.org
DT Hieu, DT Anh, PT Hai, NT Thuan… - Chemistry & …, 2019 - Wiley Online Library
The present article describes the synthesis and biological activity of various series of novel hydroxamic acids incorporating quinazolin‐4(3H)‐ones as novel small molecules targeting …
Number of citations: 13 onlinelibrary.wiley.com

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